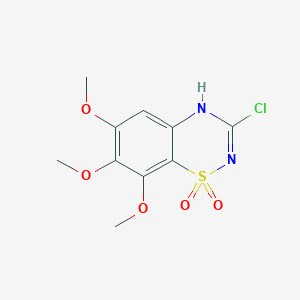
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a synthetic organic compound belonging to the benzothiadiazine family This compound is characterized by the presence of a chloro group at the third position and three methoxy groups at the sixth, seventh, and eighth positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 2,4,5-trimethoxybenzoic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions, such as the presence of a dehydrating agent and elevated temperatures, to form the benzothiadiazine core.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Lacks the chloro group at the third position.
3-Chloro-6,7-dimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione: Has one less methoxy group.
3-Chloro-6,7,8-trimethoxy-2,4-benzothiadiazine-1,1(4H)-dione: Different position of the dione structure.
Uniqueness
3-Chloro-6,7,8-trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
828243-38-5 |
|---|---|
Fórmula molecular |
C10H11ClN2O5S |
Peso molecular |
306.72 g/mol |
Nombre IUPAC |
3-chloro-6,7,8-trimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O5S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)13-10(11)12-5/h4H,1-3H3,(H,12,13) |
Clave InChI |
QCPWSNSCALYTPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)NC(=NS2(=O)=O)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


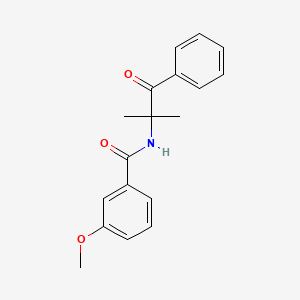

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
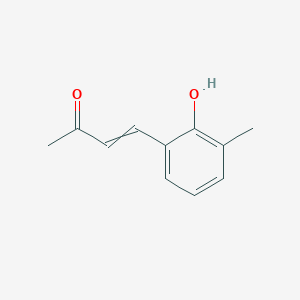
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
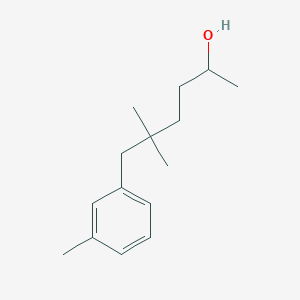



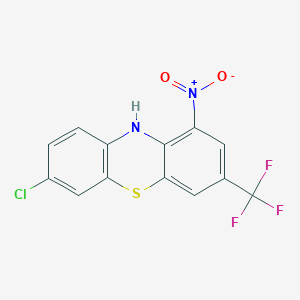
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
